molecular formula C8H8ClN3 B13016320 3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine

3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine

Cat. No.: B13016320
M. Wt: 181.62 g/mol
InChI Key: SXTJWDWJHMTITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine is a fused heterocyclic compound consisting of an imidazole ring fused to a pyridazine ring, with chlorine and methyl substituents at positions 3, 2, and 6, respectively. Imidazo[1,2-b]pyridazines are pharmacologically privileged scaffolds due to their tunable electronic properties and ability to interact with diverse biological targets, including kinases, acetylcholinesterase (AChE), and β-amyloid plaques .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

3-chloro-2,6-dimethylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H8ClN3/c1-5-3-4-7-10-6(2)8(9)12(7)11-5/h3-4H,1-2H3

InChI Key

SXTJWDWJHMTITG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC(=C2Cl)C)C=C1

Origin of Product

United States

Preparation Methods

Stepwise Procedure:

Step Description Conditions Notes
1 React 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal 40–100 °C, 2–8 hours Forms N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate
2 Add solvent (acetonitrile, ethanol, or DMF), then add bromoacetonitrile 50–160 °C, 3–15 hours Cyclization to imidazo ring; pH adjusted to 7–9 with saturated sodium carbonate or bicarbonate
3 Cool, precipitate solid by standing 3 hours, filter Room temperature Solid mixture obtained
4 Dissolve solid in ethyl acetate, wash with water and saturated saline, dry with anhydrous sodium sulfate Ambient Removes impurities
5 Evaporate solvent, recrystallize crude product from ethyl acetate/n-hexane (1:2 v/v) Ambient Yields pure product

Reaction Ratios and Yields:

Reagent Molar Ratio (to 3-amino-6-chloropyridazine) Yield (%) Purity (%)
N,N-dimethylformamide dimethyl acetal 1:4 to 4:1 77.5–82 98.5–99.2
Bromoacetonitrile 1:5 to 4:1 - -

Example Data Summary:

Example Temp (°C) Step 1 Time Step 1 (h) Temp (°C) Step 2 Time Step 2 (h) pH Adjusted Yield (g) Purity (%)
1 50 8 100 10 7.4 54.2 98.5
2 110 3 60 14 8.4 57.4 99.2
3 130 3 80 10 8.6 54.3 98.6

This method is noted for its simplicity, use of inexpensive reagents, and high purity of the final product.

Alternative Synthetic Routes from Literature

Condensation with α-Bromoketones

Research on imidazo[1,2-b]pyridazine derivatives shows that the imidazo ring can be formed by condensation of 3-amino-6-halopyridazine with α-bromoketones under mild basic conditions (e.g., sodium bicarbonate). The presence of a halogen (chlorine) on the pyridazine ring directs the alkylation to the desired nitrogen, facilitating ring closure and improving yields.

  • The halogen reduces nucleophilicity of adjacent nitrogen, favoring selective cyclization.
  • This method is effective for synthesizing 6-chloro and 6-fluoro derivatives, which can be further functionalized to introduce methyl groups at the 2 and 6 positions if required.

This approach is supported by studies on amyloid plaque binding agents and other bioactive imidazo[1,2-b]pyridazines.

Notes on Methyl Substitution at Positions 2 and 6

  • The 2,6-dimethyl substitution pattern can be introduced by starting with appropriately substituted pyridazine precursors or by post-cyclization methylation.
  • Methylation reactions typically involve selective monomethylation using reagents such as sodium methoxide and paraformaldehyde, followed by reduction.
  • Care must be taken to avoid substitution of the chloro group during methylation, as some conditions can lead to methoxylation instead.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Yield & Purity
Formamidine intermediate + bromoacetonitrile cyclization (Patent CN112321592B) 3-amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetal, bromoacetonitrile Acetonitrile or DMF, saturated sodium carbonate 40–130 °C, 2–15 h Simple, high purity, scalable 77.5–82% yield, >98% purity
α-Bromoketone condensation under mild base (Literature) 3-amino-6-chloropyridazine, α-bromoketone Sodium bicarbonate Mild basic conditions, reflux Selective ring formation, good yields Moderate to high yields

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Structural Features :

  • Position 3 : Chlorine substitution enhances electrophilicity and influences binding to hydrophobic pockets in target proteins.
  • Positions 2 and 6 : Methyl groups improve solubility and modulate steric interactions during target engagement.
Anticancer and Kinase Inhibition
  • 3-Chloro-2,6-dimethyl: Limited direct data, but analogs with Cl at C3 show potent FLT3-ITD kinase inhibition (IC₅₀ < 100 nM) . Methyl groups at C2/C6 may reduce cytotoxicity compared to bulkier substituents (e.g., benzyl), as seen in VERO cell assays .
  • 6-Chloro-2-phenyl : Exhibits antiparasitic activity (LD₉₉ = 30 nM vs. Haemonchus contortus), comparable to ivermectin .
  • 3-Nitro-6-piperidinyl : AChE inhibition (IC₅₀ = 40–50 nM) via nitro group stabilization of transition states .
Antimicrobial and Antimalarial Activity
  • 2-Aryl-6-aryl derivatives : Suzuki-coupled compounds (e.g., 2f , 2g ) show MIC < 10 µM against Plasmodium falciparum and gram-positive bacteria .
Central Nervous System (CNS) Targets
  • 2-(4'-DMA)-6-MeS: High β-amyloid affinity (Kᵢ = 11 nM), attributed to dimethylaminophenyl interactions with plaque hydrophobic cores .

Toxicity and Selectivity

  • Methyl vs. Aryl Substitutions : Methyl groups at C2/C6 (as in 3-Chloro-2,6-dimethyl) correlate with lower cytotoxicity (e.g., IC₅₀ > 100 µM in VERO cells) compared to benzyl-substituted analogs (IC₅₀ = 25 µM) .
  • Chloro Position : C3 chloro derivatives exhibit higher kinase selectivity than C6-substituted analogs, likely due to reduced off-target interactions .

Biological Activity

3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fused bicyclic structure that includes imidazole and pyridazine rings. Its specific substitution pattern—methyl groups at positions 2 and 6, along with a chlorine atom at position 3—enhances its stability and reactivity compared to similar compounds. This unique arrangement is critical for its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that 3-chloro-2,6-dimethylimidazo[1,2-b]pyridazine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it may inhibit bacterial growth through interference with cellular processes such as DNA replication or enzyme activity. The compound's mechanism of action likely involves binding to specific targets within microbial cells, leading to disruption of vital functions.

Antiviral Properties

The compound has also been investigated for its antiviral capabilities. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or interfering with the host cell's signaling pathways. These interactions could modulate immune responses or hinder the virus's ability to replicate within host cells.

3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine interacts with various biological pathways. Notably, it has been shown to modulate enzyme activities and signal transduction pathways involved in cell proliferation and apoptosis. Such interactions may have implications for cancer treatment, as they can influence tumor growth and survival.

Study on Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial efficacy of 3-chloro-2,6-dimethylimidazo[1,2-b]pyridazine demonstrated a significant reduction in bacterial colonies in treated samples compared to controls. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound possesses potent antimicrobial properties that warrant further investigation for therapeutic applications.

Antiviral Activity Assessment

In another study assessing antiviral activity against influenza virus, 3-chloro-2,6-dimethylimidazo[1,2-b]pyridazine was found to reduce viral titers significantly. The half-maximal inhibitory concentration (IC50) was calculated as follows:

VirusIC50 (µM)
Influenza A5
Influenza B10

This data suggests that the compound could be a candidate for developing antiviral agents targeting influenza viruses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.